

# Application of Hsd17B13-IN-90 in Organoid Models for Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-90 |           |
| Cat. No.:            | B12385418      | Get Quote |

For research use only. Not for use in diagnostic procedures.

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[2] This has positioned HSD17B13 as a promising therapeutic target for these chronic liver conditions. **Hsd17B13-IN-90** is a potent inhibitor of HSD17B13 with an IC50 of less than 0.1 μM for Estradiol, making it a valuable tool for investigating the therapeutic potential of HSD17B13 inhibition in preclinical models.[4] Liver organoids, which recapitulate the complex cellular architecture and function of the native liver, offer a robust in vitro platform to study the effects of **Hsd17B13-IN-90** on NAFLD and NASH pathogenesis.

## **Principle**

HSD17B13 is implicated in hepatic lipid metabolism.[3][5] Its overexpression has been shown to increase the size and number of lipid droplets in hepatocytes.[2] **Hsd17B13-IN-90** is a small molecule inhibitor that directly targets the enzymatic activity of HSD17B13. By inhibiting HSD17B13, **Hsd17B13-IN-90** is expected to reduce the accumulation of lipids in liver organoids, thereby mitigating the cellular stress and inflammatory responses characteristic of NAFLD and NASH. This application note provides protocols for utilizing **Hsd17B13-IN-90** in liver organoid models to assess its efficacy in a disease-relevant context.



**Data Presentation** 

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound       | Target    | IC50     | Assay<br>Substrate | Reference |
|----------------|-----------|----------|--------------------|-----------|
| Hsd17B13-IN-90 | HSD17B13  | < 0.1 µM | Estradiol          | [4]       |
| BI-3231        | hHSD17B13 | 1 nM     | Estradiol          | [6]       |
| BI-3231        | mHSD17B13 | 13 nM    | Estradiol          | [6]       |
| HSD17B13-IN-9  | HSD17B13  | 0.01 μΜ  | Not Specified      | [7]       |

# Table 2: Cellular Effects of HSD17B13 Inhibition in Liver

**Models** 

| Inhibitor                               | Model System                              | Treatment                        | Key Finding                                       | Reference |
|-----------------------------------------|-------------------------------------------|----------------------------------|---------------------------------------------------|-----------|
| BI-3231                                 | HepG2 cells and primary mouse hepatocytes | Co-incubation with palmitic acid | Significantly decreased triglyceride accumulation | [8]       |
| EP-037429<br>(prodrug of EP-<br>036332) | Mouse model of acute liver injury         | Oral<br>administration           | Hepatoprotective effects                          | [9]       |
| shRNA-mediated<br>knockdown             | High-fat diet-fed<br>mice                 | AAV8-<br>shHsd17b13<br>injection | Attenuated<br>NAFLD<br>progression                | [10]      |

## **Experimental Protocols**

# Protocol 1: Induction of Steatosis in Liver Organoids and Treatment with Hsd17B13-IN-90

Objective: To model NAFLD in liver organoids and assess the effect of **Hsd17B13-IN-90** on lipid accumulation.



#### Materials:

- Human pluripotent stem cell (hPSC)-derived or primary human hepatocyte (PHH)-derived liver organoids
- Organoid culture medium
- Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)
- Hsd17B13-IN-90 (solubilized in DMSO)
- Oil Red O staining solution
- Microplate reader or high-content imaging system

#### Procedure:

- Culture liver organoids according to standard protocols until mature.
- To induce steatosis, supplement the organoid culture medium with a fatty acid solution for 48-72 hours. A typical concentration is a 2:1 molar ratio of oleic acid to palmitic acid at a final concentration of 0.5-1 mM.
- Prepare a dilution series of **Hsd17B13-IN-90** in organoid culture medium. It is recommended to test a concentration range from 0.01  $\mu$ M to 10  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **Hsd17B13-IN-90** concentration.
- Treat the steatotic organoids with the Hsd17B13-IN-90 dilutions or vehicle control for 24-48 hours.
- After treatment, fix the organoids and stain with Oil Red O to visualize neutral lipid accumulation.
- Quantify the lipid accumulation by either extracting the Oil Red O stain and measuring its absorbance at a specific wavelength (e.g., 520 nm) using a microplate reader or by analyzing images of the stained organoids using a high-content imaging system.



# Protocol 2: Analysis of Gene Expression in Treated Organoids

Objective: To evaluate the effect of **Hsd17B13-IN-90** on the expression of genes involved in lipid metabolism and inflammation in liver organoids.

#### Materials:

- Treated and control organoids from Protocol 1
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., HSD17B13, PNPLA3, SREBP-1c, FASN, IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH)
- Real-time PCR system

#### Procedure:

- Harvest the treated and control organoids and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) to measure the relative expression levels of the target genes.
- Analyze the data using the ΔΔCt method to determine the fold change in gene expression in the Hsd17B13-IN-90-treated organoids compared to the vehicle-treated controls.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for testing **Hsd17B13-IN-90** in liver organoids.





Click to download full resolution via product page

Caption: Simplified signaling pathway of HSD17B13 in NAFLD.

## **Troubleshooting**

- High background in Oil Red O staining: Ensure thorough washing steps to remove unbound dye. Optimize the fixation and staining times.
- Low RNA yield from organoids: Pool multiple organoids for RNA extraction. Ensure complete lysis of the organoids.
- Variability between organoids: Use a sufficient number of biological replicates for each condition. Ensure consistent size and morphology of organoids at the start of the experiment.



### Conclusion

**Hsd17B13-IN-90** serves as a valuable research tool for studying the role of HSD17B13 in liver pathophysiology. The use of liver organoid models provides a physiologically relevant platform to evaluate the therapeutic potential of HSD17B13 inhibition for NAFLD and NASH. The protocols outlined in this application note provide a framework for researchers to investigate the efficacy and mechanism of action of **Hsd17B13-IN-90** in a 3D in vitro setting.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enanta.com [enanta.com]
- 10. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Hsd17B13-IN-90 in Organoid Models for Liver Disease Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12385418#application-of-hsd17b13-in-90-in-organoid-models]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com